3-Phenoxybenzaldehyde

Catalytic Oxidation Process Chemistry Selectivity

Source 3-Phenoxybenzaldehyde (m-Phenoxybenzaldehyde) specifically for pyrethroid synthesis or environmental monitoring. The unique meta-aldehyde group is essential for asymmetric hydrocyanation, enabling enantiomerically enriched cypermethrin and deltamethrin. Our ≥98% pure material, validated by the high-selectivity oxidation process (93% yield, 94% selectivity), prevents costly 3-phenoxybenzoic acid byproduct formation. For incoming QC, use the distinctive bp (169°C/11 mmHg), density (1.147 g/mL), and n20/D 1.595 to confirm identity. Also serves as a critical analytical standard with documented weak estrogenic activity (10⁵-fold less than 17β-estradiol), providing a regulatory benchmark for environmental risk assessments.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 39515-51-0
Cat. No. B142659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzaldehyde
CAS39515-51-0
Synonymsm-(Phenyloxy)benzaldehyde;  m-Phenoxybenzaldehyde;  5-Phenoxybenzaldehyde; 
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
InChIInChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H
InChIKeyMRLGCTNJRREZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzaldehyde (CAS 39515-51-0): A Core Pyrethroid Intermediate for Industrial Agrochemical Procurement


3-Phenoxybenzaldehyde (m-Phenoxybenzaldehyde, CAS 39515-51-0) is an aromatic aldehyde compound with the molecular formula C13H10O2, characterized by a benzene ring substituted with a phenoxy group and an aldehyde group at the meta position [1]. This compound is a crucial intermediate in the synthesis of numerous pyrethroid insecticides, including cypermethrin, deltamethrin, fenvalerate, and permethrin . Industrial production primarily utilizes the m-cresol route, which involves etherification, chlorination, hydrolysis, and purification steps to achieve high-purity material suitable for downstream agrochemical manufacturing [2].

Why 3-Phenoxybenzaldehyde Cannot Be Casually Substituted in Agrochemical Intermediate Procurement


Substitution of 3-phenoxybenzaldehyde with its close structural analogs or functional derivatives is not chemically or commercially neutral. The meta-substituted aldehyde group is essential for its reactivity in key steps such as asymmetric hydrocyanation and hydrogenation, which are foundational for producing pyrethroid insecticides with precise stereochemistry and bioactivity . Furthermore, the compound's unique physical properties, including its boiling point, density, and refractive index, are tightly controlled to ensure reproducible yields and purity in downstream manufacturing processes. Its established role as a metabolite in environmental degradation pathways of pyrethroids also makes it a critical analytical standard for regulatory compliance, a function that cannot be fulfilled by a generic benzaldehyde derivative [1].

Quantitative Differential Evidence for 3-Phenoxybenzaldehyde: A Guide for Technical Selection and Procurement


Superior Selectivity in Catalytic Oxidation to 3-Phenoxybenzaldehyde

In the catalytic oxidation of 3-phenoxybenzyl alcohol, a process achieving 93% yield of 3-phenoxybenzaldehyde with a selectivity of 94% has been demonstrated, representing a significant improvement over prior art methods for benzyl alcohol oxidation [1]. This high selectivity minimizes the formation of the over-oxidized byproduct 3-phenoxybenzoic acid, which is a common issue in aqueous alkaline oxidation of benzyl alcohols [1].

Catalytic Oxidation Process Chemistry Selectivity Yield Optimization

Quantified Weak Estrogenic Activity: A Critical Safety Benchmark for Environmental Risk Assessment

3-Phenoxybenzaldehyde exhibits estrogenic activity that is approximately 10^5 (100,000) times less than that of 17β-estradiol in a recombinant yeast assay expressing human estrogen receptors [1]. This weak activity, measured alongside other pyrethroid metabolites, establishes a quantitative benchmark for its environmental and human health risk profile, differentiating it from more potent endocrine disruptors [1].

Environmental Toxicology Endocrine Disruption Metabolite Analysis Risk Assessment

Achieving 94.9% Theoretical Yield: A High-Efficiency Synthesis Route for Industrial Procurement

A distillation-based purification of 3-phenoxybenzaldehyde yields 29.7 g (0.15 mol) of product, corresponding to a yield of 94.9% of theory . This high yield, achieved at a boiling point of 94°C/6 Pa and with a refractive index of nD20 = 1.5976, demonstrates a highly efficient synthetic route that minimizes waste and maximizes resource utilization, a key consideration for large-scale procurement .

Synthetic Yield Process Efficiency Cost Optimization Industrial Synthesis

High Purity Grade Specifications: ≥99.5% Purity for Demanding Pyrethroid Synthesis

Industrial-grade 3-phenoxybenzaldehyde is available with a purity of ≥99.5% and an acid value ≤1.0 mg KOH/g, as specified for premium quality material used in pyrethroid insecticide synthesis [1]. This high purity is critical for ensuring consistent reactivity and minimizing side reactions in the subsequent esterification and cyanohydrin formation steps [2].

Purity Grade Quality Control Industrial Specification Agrochemical Intermediate

Physical Property Benchmarking: Distinctive Characteristics for Identity and Quality Control

3-Phenoxybenzaldehyde possesses a distinctive set of physical properties that are critical for its identification and quality control, including a boiling point of 169-169.5°C/11 mmHg, a density of 1.147 g/mL at 25°C, and a refractive index of n20/D 1.595 . These values differ markedly from those of closely related compounds like 3-phenoxybenzyl alcohol (bp 127-131°C/12 mmHg, density 1.057 g/mL) and 3-phenoxybenzoic acid (bp 185°C/14 mmHg, density 1.132 g/mL), enabling unambiguous confirmation of identity and purity .

Physical Properties Quality Control Analytical Chemistry Material Specification

Enantioselective Autoinduction in Asymmetric Hydrocyanation: A Unique Reactivity Profile

3-Phenoxybenzaldehyde undergoes enantioselective autoinduction during asymmetric hydrocyanation catalyzed by cyclo[(R)-phenylalanyl-(R)-histidyl] . This phenomenon, where the product of the reaction influences the stereochemical outcome of subsequent turnovers, is a specific and unique reactivity profile not commonly observed with other substituted benzaldehydes .

Asymmetric Catalysis Hydrocyanation Enantioselective Synthesis Reaction Mechanism

Optimal Research and Industrial Application Scenarios for 3-Phenoxybenzaldehyde (CAS 39515-51-0) Based on Quantitative Evidence


High-Yield Synthesis of Pyrethroid Insecticide Intermediates via Optimized Oxidation

Procurement of 3-phenoxybenzaldehyde for use as a starting material in the synthesis of 3-phenoxybenzyl alcohol or direct conversion to pyrethroid esters should prioritize material that is sourced from or validated by the high-selectivity oxidation process. The documented 93% yield and 94% selectivity for this aldehyde [1] ensures cost-effective and efficient downstream processing, minimizing the formation of the unwanted 3-phenoxybenzoic acid byproduct.

Environmental Fate and Metabolite Analysis for Regulatory Compliance

For laboratories conducting environmental risk assessments or monitoring pyrethroid degradation, 3-phenoxybenzaldehyde is an essential analytical standard. Its quantified weak estrogenic activity (10^5-fold less than 17β-estradiol) [2] provides a critical benchmark for evaluating the endocrine disruption potential of environmental samples and formulating regulatory dossiers.

Premium-Grade Material for Stereospecific Pyrethroid Production

Manufacturers focusing on specific pyrethroid isomers with enhanced insecticidal properties should procure premium-grade 3-phenoxybenzaldehyde (≥99.5% purity) [3]. This high purity, combined with its unique property of enantioselective autoinduction in asymmetric hydrocyanation , facilitates the production of enantiomerically enriched α-cyano-3-phenoxybenzyl esters, which are direct precursors to high-value pyrethroids like cypermethrin and deltamethrin [4].

Quality Control and Material Verification in Agrochemical Manufacturing

Procurement and quality assurance departments should utilize the distinctive physical property profile of 3-phenoxybenzaldehyde—specifically its boiling point (169-169.5°C/11 mmHg), density (1.147 g/mL), and refractive index (n20/D 1.595) —as a rapid and reliable method for incoming material verification. This prevents costly misidentification with similar compounds like 3-phenoxybenzyl alcohol or 3-phenoxybenzoic acid, ensuring that only the correct intermediate enters the manufacturing stream.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.